![molecular formula C18H14FN5O2 B2985996 N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1207002-95-6](/img/structure/B2985996.png)
N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C18H14FN5O2 and its molecular weight is 351.341. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has shown that derivatives of [1,2,4]triazolo[4,3-a]quinazolin, including compounds with fluorophenyl groups, have significant antimicrobial and antifungal activities. For instance, Antypenko et al. (2017) reported the synthesis of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides and their evaluation against a range of bacterial and fungal pathogens. The study highlighted compounds with fluorophenyl groups showing promising minimum inhibition zones against Staphylococcus aureus and Enterococcus faecalis, suggesting a potential mechanism of action through molecular docking into the active sites of key bacterial enzymes (Antypenko et al., 2017).
Anticancer Activity
Additionally, [1,2,4]triazolo[4,3-a]quinazolin derivatives have been explored for their anticancer properties. Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, assessing their anticancer activity against human neuroblastoma and colon carcinoma cell lines. The study found that specific derivatives exhibited significant cytotoxicity, demonstrating the potential of [1,2,4]triazolo[4,3-a]quinazolin derivatives in cancer research (Reddy et al., 2015).
H1-antihistaminic Agents
Research has also extended into the development of H1-antihistaminic agents. Various studies have synthesized and tested [1,2,4]triazolo[4,3-a]quinazolin-5-ones derivatives for their in vivo H1-antihistaminic activity, indicating that these compounds, including those with substituted phenyl groups, offer significant protection against histamine-induced bronchospasm in animal models. These findings suggest a potential pathway for the development of new classes of antihistamines with minimal sedative effects (Alagarsamy et al., 2008; Alagarsamy et al., 2009).
Mechanism of Action
Target of Action
Similar compounds, such as triazoloquinazolines, have been found to inhibit the pcaf bromodomain . PCAF (P300/CBP-associated factor) is a histone acetyltransferase that plays a crucial role in gene expression and is a potential therapeutic target for cancer .
Mode of Action
It is suggested that similar compounds may bind to the active site of pcaf, inhibiting its function . This inhibition could potentially disrupt the normal function of genes regulated by PCAF, leading to anticancer effects .
Biochemical Pathways
Disruption of these pathways could potentially lead to the death of cancer cells .
Result of Action
Similar compounds have demonstrated cytotoxic activity against various human cancer cell lines . This suggests that the compound could potentially induce cell death in cancer cells .
properties
IUPAC Name |
N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2/c1-11-4-2-7-14-16(11)20-10-23-17(14)22-24(18(23)26)9-15(25)21-13-6-3-5-12(19)8-13/h2-8,10H,9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULIMPQIJZZGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

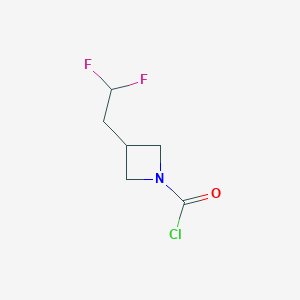
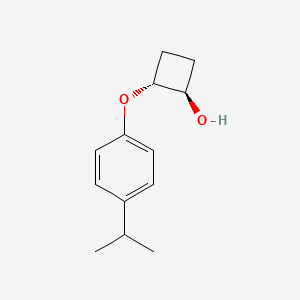

![Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate](/img/structure/B2985919.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2985921.png)
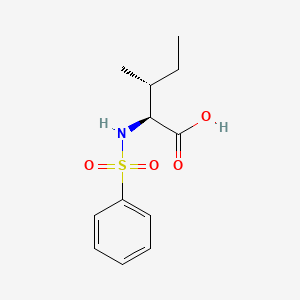
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2985925.png)
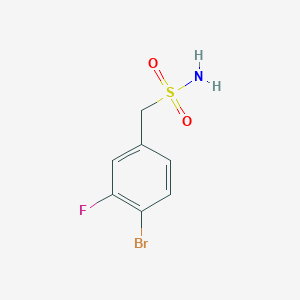
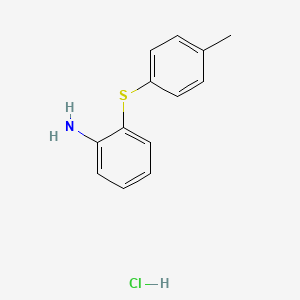
![2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2985930.png)
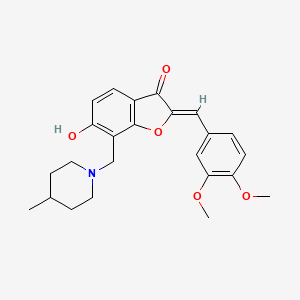
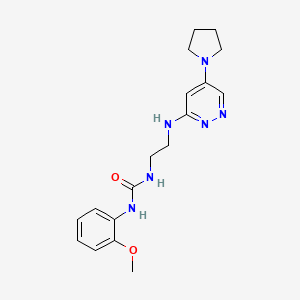
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2985934.png)
